molecular formula C8H16ClNO2 B3007229 Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride CAS No. 107313-17-7

Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride

Cat. No.: B3007229
CAS No.: 107313-17-7
M. Wt: 193.67
InChI Key: PYKBWUZZPSEGLC-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride is a chemical compound with significant importance in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and carboxylate groups.

    Esterification: The carboxylate group is introduced via esterification, where the intermediate product reacts with methanol in the presence of an acid catalyst.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the esterified product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Purification: Employing purification techniques such as crystallization and recrystallization to obtain the pure hydrochloride salt.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Acid or base catalysts are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.

    Pathways: It can modulate biochemical pathways, affecting processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate: The non-hydrochloride form of the compound.

    Cyclohexanone Derivatives: Compounds with similar cyclohexane structures but different functional groups.

    Aminocyclohexane Carboxylates: Compounds with similar amino and carboxylate groups but different stereochemistry or substituents.

Uniqueness

Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and carboxylate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

methyl (1R,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKBWUZZPSEGLC-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCC[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024618-29-8
Record name methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.